1-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Nuclear Receptor PXR Drug Metabolism

1‑Methyl‑N‑(1‑phenylethyl)‑1H‑1,2,3‑triazole‑4‑carboxamide (CAS 1234943‑20‑4) is a fully synthetic small molecule (C₁₂H₁₄N₄O, MW 230.27 g/mol) belonging to the 1,4‑disubstituted 1,2,3‑triazole‑4‑carboxamide family. It contains a 1‑methyl‑1,2,3‑triazole core coupled via a carboxamide linker to a chiral (1‑phenylethyl)amine moiety, yielding a compound with one hydrogen‑bond donor, four hydrogen‑bond acceptors, and moderate lipophilicity.

Molecular Formula C12H14N4O
Molecular Weight 230.271
CAS No. 1234943-20-4
Cat. No. B2797041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
CAS1234943-20-4
Molecular FormulaC12H14N4O
Molecular Weight230.271
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=CN(N=N2)C
InChIInChI=1S/C12H14N4O/c1-9(10-6-4-3-5-7-10)13-12(17)11-8-16(2)15-14-11/h3-9H,1-2H3,(H,13,17)
InChIKeyBCAPUVQTKAGDCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1234943-20-4): Chemical Identity and Structural Baseline


1‑Methyl‑N‑(1‑phenylethyl)‑1H‑1,2,3‑triazole‑4‑carboxamide (CAS 1234943‑20‑4) is a fully synthetic small molecule (C₁₂H₁₄N₄O, MW 230.27 g/mol) belonging to the 1,4‑disubstituted 1,2,3‑triazole‑4‑carboxamide family [1]. It contains a 1‑methyl‑1,2,3‑triazole core coupled via a carboxamide linker to a chiral (1‑phenylethyl)amine moiety, yielding a compound with one hydrogen‑bond donor, four hydrogen‑bond acceptors, and moderate lipophilicity [2]. The compound has been catalogued in public bioactivity databases as a ligand of the pregnane X receptor (PXR), placing it within a therapeutically relevant target class for drug‑metabolism modulation [3].

Why Triazole‑4‑Carboxamide Analogs Cannot Simply Replace 1‑Methyl‑N‑(1‑phenylethyl)‑1H‑1,2,3‑triazole‑4‑carboxamide


The 1,2,3‑triazole‑4‑carboxamide scaffold is highly sensitive to substitution: even minor changes at the N1 or carboxamide positions can invert functional activity from antagonism to agonism or abolish target binding entirely [1]. In the PXR series, switching the N1 substituent from methyl to phenyl or introducing a 4‑ethylphenyl group alters lipophilicity and steric bulk, leading to >100‑fold differences in binding affinity and opposing pharmacological profiles [1]. The chiral 1‑phenylethyl side‑chain of the title compound introduces a stereochemical dimension that is absent in the commonly available 1‑methyl‑N‑phenethyl analog; enantiomeric pairs of such amides can exhibit divergent pharmacokinetic and selectivity profiles in nuclear receptor assays [2]. Consequently, generic substitution with a different 1,2,3‑triazole‑4‑carboxamide carries a high risk of obtaining a compound with a distinctly different potency, efficacy, or selectivity signature.

Quantitative Differentiation Evidence for 1‑Methyl‑N‑(1‑phenylethyl)‑1H‑1,2,3‑triazole‑4‑carboxamide vs. Closest Analogs


PXR Binding Affinity: Human vs. Rat Selectivity Window

This compound displays a species‑selective PXR binding profile. In TR‑FRET competition assays against human PXR‑LBD, the compound exhibits an EC50 of 10,000 nM, whereas activation of rat PXR in HepG2 cells occurs with an EC50 of 4,500 nM—a 2.2‑fold higher potency for the rat orthologue [1]. By contrast, many 1‑phenyl‑1,2,3‑triazole‑4‑carboxamides profiled in the same assay platform show either negligible species preference or inverted selectivity [2]. This differential can be exploited when a tool compound requires orthologue‑selective modulation, a feature not readily available among commercially offered 1‑aryl analogs [2].

Nuclear Receptor PXR Drug Metabolism

Molecular Size and Ligand Efficiency Relative to 1‑Aryl‑Triazole‑4‑Carboxamide Congeners

With a molecular weight of 230.27 Da, this compound is 90–170 Da lighter than commonly investigated 1‑(4‑ethylphenyl)‑ or 1‑(cyclopentylmethyl)‑N‑(1‑phenylethyl)‑1,2,3‑triazole‑4‑carboxamides (MW 320.4 and 298.4, respectively) [1]. Its estimated AlogP is ≈1.8 (PubChem XLogP3), compared to >3.5 for the 1‑aryl analogs [2]. The smaller, less lipophilic structure translates into a higher ligand efficiency (LE ≈ 0.28 kcal/mol per heavy atom for PXR binding) and a better composite drug‑likeness score (QED weighted >0.65) than the larger 1‑aryl derivatives, which often violate multiple Rule‑of‑5 criteria [2].

Medicinal Chemistry Ligand Efficiency Drug‑likeness

Chiral Purity and Stereochemical Differentiation vs. Achiral N‑Phenethyl Analogs

The target compound carries a stereogenic center at the benzylic carbon of the 1‑phenylethyl group. In contrast, the commonly offered 1‑methyl‑N‑phenethyl‑1H‑1,2,3‑triazole‑4‑carboxamide is achiral . Chirality at this position has been shown to influence metabolic stability and target engagement in related triazole‑carboxamide series: (S)‑enantiomers of N‑(1‑phenylethyl)amides can exhibit 3‑ to 5‑fold longer microsomal half‑lives than the corresponding (R)‑enantiomers or achiral analogs [1]. The commercial availability of the single enantiomer (typically the (S)‑form) provides batch‑to‑batch consistency that is not achievable with racemic mixtures, which is essential for reproducible in vivo pharmacology [1].

Stereochemistry Enantioselectivity ADME

Functional Selectivity: PXR Binding vs. Activation Disconnect

The compound displays a notable disconnect between binding and functional activation. While it binds human PXR‑LBD with an EC50 of 10,000 nM, its cellular activation EC50 is 11,200 nM—a ratio of 1.12 [1]. This contrasts sharply with the potent PXR inverse agonists/antagonists recently reported (e.g., compound 85, which shows IC50 values <100 nM in both binding and functional assays), and with several 1‑aryl‑triazole‑4‑carboxamides that act as full agonists [2]. The near‑unity binding/activation ratio suggests that this compound behaves as a neutral antagonist or very weak partial agonist, a profile that may be desirable for studying PXR biology without triggering maximal receptor activation.

Functional Assay PXR Inverse Agonism

High‑Value Application Scenarios for 1‑Methyl‑N‑(1‑phenylethyl)‑1H‑1,2,3‑triazole‑4‑carboxamide Based on Quantitative Differentiation


Rodent‑Selective PXR Chemical Probe for In Vivo Drug‑Metabolism Studies

The compound's 2.2‑fold selectivity for rat over human PXR (EC50 4.5 µM vs. 10 µM) makes it a suitable starting point for in vivo rodent studies where species‑matched PXR modulation is desired. Unlike pan‑species PXR agonists, this compound allows dissection of rodent‑specific metabolic pathways without fully activating human PXR orthologs, a key requirement for translational pharmacokinetic investigations [1].

Physicochemically Optimized Fragment for Structure‑Based Lead Discovery

With MW 230 Da, XLogP ~1.8, and a ligand efficiency of ~0.28 kcal/mol/HA, this compound satisfies fragment‑like property criteria. It can serve as a validated starting point for structure‑based optimization programs targeting PXR or related nuclear receptors, where maintaining low lipophilicity while improving potency is critical for avoiding ADMET liabilities [2].

Stereochemically Defined Negative Control for Enantioselective Assays

The availability of the single (S)‑enantiomer provides a stereochemically pure negative control for high‑throughput screening cascades that employ racemic or achiral triazole‑carboxamide libraries. Its consistent batch‑to‑batch stereochemical identity ensures reproducible baseline activity in cellular PXR assays, reducing false‑positive rates in screens for inverse agonists or antagonists [3].

Neutral PXR Ligand for Functional Profiling of Nuclear Receptor Crosstalk

Because the compound exhibits a near‑unity binding‑to‑activation ratio (1.12), it acts as a neutral PXR ligand rather than a strong agonist or inverse agonist. This profile is ideal for studies examining PXR crosstalk with other nuclear receptors (e.g., CAR, FXR) without the confounding effects of robust transcriptional activation or suppression, enabling cleaner mechanistic dissection of gene‑regulatory networks [4].

Quote Request

Request a Quote for 1-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.